N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
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Overview
Description
“N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a combination of oxazole, triazole, and pyridazine rings, making it a unique and potentially valuable molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide” typically involves multi-step organic synthesis techniques. The process may start with the preparation of the oxazole ring, followed by the formation of the triazole and pyridazine rings. Each step requires specific reagents and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the synthetic routes to increase yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitrogen-containing rings, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its heterocyclic rings can mimic natural substrates, making it a useful tool in biochemical studies.
Medicine
The compound’s structure suggests potential pharmacological activity. It may be investigated for its ability to interact with specific biological targets, such as enzymes or receptors, leading to the development of new therapeutic agents.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. Its unique combination of rings may impart desirable characteristics for various applications.
Mechanism of Action
The mechanism by which “N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide” exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s heterocyclic rings may allow it to fit into specific binding sites, mimicking natural substrates or inhibitors.
Comparison with Similar Compounds
Similar Compounds
N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide: can be compared to other heterocyclic compounds with similar structures, such as:
Uniqueness
The uniqueness of “this compound” lies in its specific combination of heterocyclic rings, which may impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2S/c1-11-3-5-13(6-4-11)14-7-8-16-20-21-18(24(16)22-14)27-10-17(25)19-15-9-12(2)26-23-15/h3-9H,10H2,1-2H3,(H,19,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJADXKUCCOBELC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=NOC(=C4)C)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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